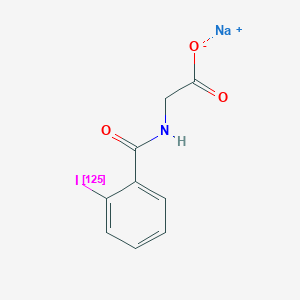![molecular formula C17H21NO3 B1261018 N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide](/img/structure/B1261018.png)
N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide
説明
N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide is a methoxynaphthalene. It derives from a propionamide.
科学的研究の応用
Antibacterial and Antifungal Properties
N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide and its derivatives exhibit significant antibacterial and antifungal activities. A study by Helal et al. (2013) synthesized various derivatives and found them to have comparable antimicrobial activity to standard agents like Ampicilline and Flucanazole in in vitro screenings. These findings suggest potential applications in developing new antimicrobial agents (Helal et al., 2013).
Melatonin Receptor Affinity
A study by Chu et al. (2002) focused on synthesizing naphthalenic melatonin receptor ligands, including N-[2-(7-alkoxy-2-methoxy-1-naphthyl)ethyl]propionamide, which exhibited subpicomolar binding affinity to MT1 and MT2 melatonin receptors. This research indicates potential applications in studying and possibly treating disorders related to melatonin receptor dysfunctions (Chu et al., 2002).
Herbicide Metabolism and Phototransformation
The metabolism of related compounds in agricultural contexts has been studied. Murphy et al. (1973) investigated the metabolism of a related herbicide in tomatoes, leading to insights into its environmental and biological transformations (Murphy et al., 1973). Additionally, Aguer et al. (1998) examined the phototransformation of napropamide in UV light, which is relevant to understanding the environmental fate of such compounds (Aguer et al., 1998).
Pesticide Detection
Tran et al. (2012) developed a label-free electrochemical immunosensor using a related monomer, which showed potential in environmental monitoring and pesticide detection (Tran et al., 2012).
Antiviral Activity
Research into the antiviral properties of related naphthyridin-2(1H)-one derivatives by Boros et al. (2009) revealed potent antiviral activity in cellular assays, particularly against HIV-integrase (Boros et al., 2009).
Cancer Chemosensitization
Lokhande et al. (2008) synthesized a class of molecules structurally similar to this compound and evaluated their potential as chemosensitizing agents for cancer, showing promising results in reversing drug resistance in leukemia cell lines (Lokhande et al., 2008).
Topical Drug Delivery
Rautio et al. (2000) investigated novel esters of 2-(6-methoxy-2-naphthyl)propionic acid (naproxen) for potential use in topical drug delivery, highlighting the diverse pharmaceutical applications of these compounds (Rautio et al., 2000).
Antibacterial and Herbicidal Activity of Derivatives
Kos et al. (2013) prepared and tested a series of derivatives for their antibacterial and herbicidal activities, demonstrating the versatility of these compounds in different biological and environmental applications (Kos et al., 2013).
特性
分子式 |
C17H21NO3 |
|---|---|
分子量 |
287.35 g/mol |
IUPAC名 |
N-[3-hydroxy-2-(7-methoxynaphthalen-1-yl)propyl]propanamide |
InChI |
InChI=1S/C17H21NO3/c1-3-17(20)18-10-13(11-19)15-6-4-5-12-7-8-14(21-2)9-16(12)15/h4-9,13,19H,3,10-11H2,1-2H3,(H,18,20) |
InChIキー |
HEPRAZQZDVDTHU-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)NCC(CO)C1=CC=CC2=C1C=C(C=C2)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


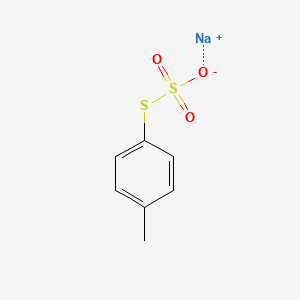
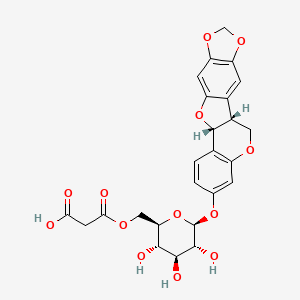

![(3S,4S)-3-[4-(hydroxymethyl)phenyl]-1'-(3-methoxypropyl)-2-[[2-(trifluoromethyl)phenyl]methyl]spiro[3H-isoquinoline-4,3'-4H-quinoline]-1,2'-dione](/img/structure/B1260940.png)


![5H-[1]Benzothiopyrano[2,3-b]pyridine](/img/structure/B1260946.png)
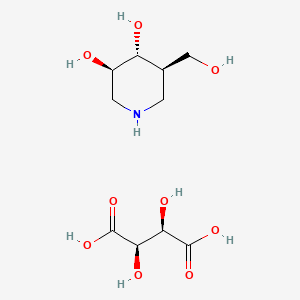
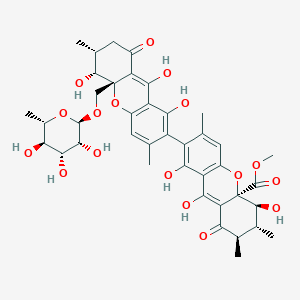
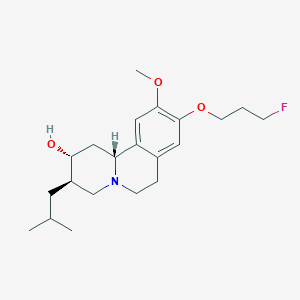
![sodium;(6R,7R)-3-[(E)-3-(4-amino-6-iminopyrimidin-1-yl)prop-1-enyl]-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(S)-carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1260955.png)

